CID 16164496

Description

CID 16164496 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For example, CID 6167 corresponds to colchicine, a well-studied alkaloid with anti-inflammatory properties , and CID 72326 refers to betulin, a triterpene with anticancer activity . This compound likely follows this convention, though its exact structure and applications remain unspecified in the provided materials.

Properties

InChI |

InChI=1S/Na.6HO3P/c;6*1-4(2)3/h;6*(H,1,2,3)/q+1;;;;;;/p-6 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYVLGJBTZNHEM-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

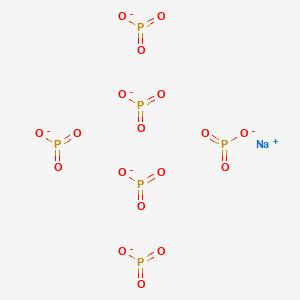

[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaO18P6-5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 16164496, we compare it with structurally or functionally related compounds referenced in the evidence. Below is a synthesis of key findings:

Table 1: Comparative Analysis of Selected CIDs

Key Findings :

Structural Diversity: Betulin (CID 72326) and betulinic acid (CID 64971) share a triterpenoid backbone but differ in functional groups (hydroxyl vs. carboxylic acid), leading to distinct bioactivities. Betulinic acid’s carboxyl group enhances its solubility and interaction with HIV-1 protease . DHEAS (CID 12594) contains a sulfated steroid structure, enabling its use as a biomarker in clinical diagnostics .

Analytical Techniques :

- CID-MS : Collision-induced dissociation mass spectrometry (CID-MS) is critical for structural elucidation. For example, betulin-derived inhibitors were analyzed using CID-MS to differentiate fragmentation patterns .

- GC-MS vs. LC-MS : CID 12594 (DHEAS) was studied using GC-MS due to its volatility, while colchicine (CID 6167) required LC-MS for polarity-driven separation .

Pharmacological Relevance: Colchicine (CID 6167) and betulinic acid (CID 64971) exemplify how minor structural modifications (e.g., methylation, hydroxylation) drastically alter mechanisms of action. Colchicine targets microtubules, whereas betulinic acid inhibits viral proteases .

CID Voltage Optimization :

- Studies on oligonucleotides demonstrated that CID voltage must be calibrated based on charge state and molecular length to avoid over-fragmentation . This principle applies broadly to CID-based analyses of small molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.